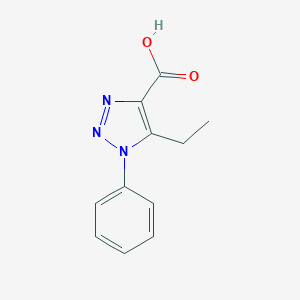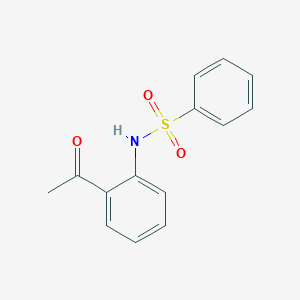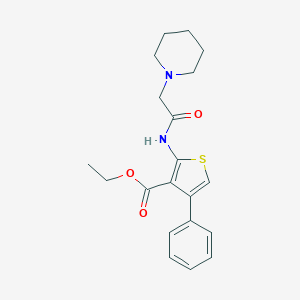
3-Thiophenecarboxylic acid, 4-phenyl-2-((1-piperidinylacetyl)amino)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiophenecarboxylic acid, 4-phenyl-2-((1-piperidinylacetyl)amino)-, ethyl ester is a chemical compound that has been of interest to scientific researchers due to its potential applications in various fields. This compound is commonly referred to as TPCA-1 and is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway.
作用机制
TPCA-1 inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein, which prevents the translocation of NF-κB to the nucleus. This leads to the inhibition of the expression of various pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
生化和生理效应
TPCA-1 has been shown to have anti-inflammatory effects in various animal models of inflammation, such as arthritis and sepsis. It has also been found to have anti-tumor effects in various cancer cell lines, including breast, lung, and pancreatic cancer. TPCA-1 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using TPCA-1 in lab experiments is its specificity towards the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other cellular processes. However, one of the limitations of using TPCA-1 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on TPCA-1. One area of interest is the development of more efficient synthesis methods for TPCA-1, which could improve its accessibility and reduce its cost. Another area of interest is the investigation of the potential use of TPCA-1 in combination with other drugs for cancer therapy, which could enhance its anti-tumor effects. Additionally, further studies are needed to elucidate the exact mechanisms underlying the neuroprotective effects of TPCA-1, which could lead to the development of new therapies for neurodegenerative diseases.
合成方法
The synthesis of TPCA-1 involves the reaction of 3-thiophenecarboxylic acid with 4-phenyl-2-aminoacetophenone in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with piperidine and acetic anhydride to obtain the final product, TPCA-1.
科学研究应用
TPCA-1 has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and autoimmune diseases. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and immune response. TPCA-1 has also been found to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.
属性
CAS 编号 |
77261-22-4 |
|---|---|
产品名称 |
3-Thiophenecarboxylic acid, 4-phenyl-2-((1-piperidinylacetyl)amino)-, ethyl ester |
分子式 |
C20H24N2O3S |
分子量 |
372.5 g/mol |
IUPAC 名称 |
ethyl 4-phenyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-2-25-20(24)18-16(15-9-5-3-6-10-15)14-26-19(18)21-17(23)13-22-11-7-4-8-12-22/h3,5-6,9-10,14H,2,4,7-8,11-13H2,1H3,(H,21,23) |
InChI 键 |
RCSIOWHXZCAOBL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCCCC3 |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCCCC3 |
其他 CAS 编号 |
77261-22-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



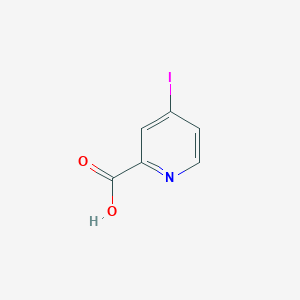

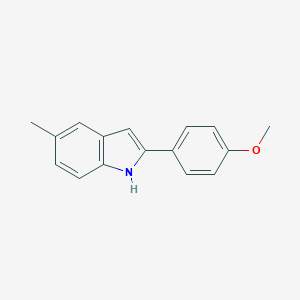
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
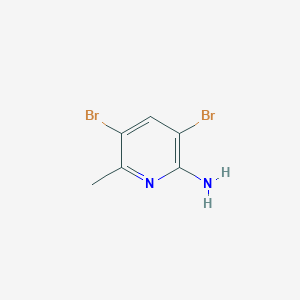

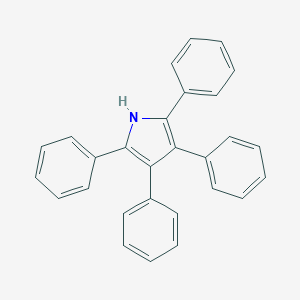
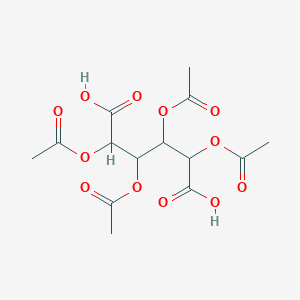
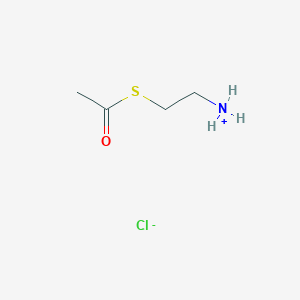
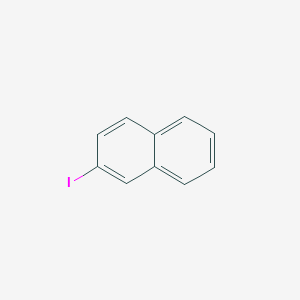
![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)
![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)
